molecular formula C8H16N2O2S B3109153 (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine CAS No. 1704956-13-7

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine

Cat. No. B3109153
CAS RN: 1704956-13-7
M. Wt: 204.29
InChI Key: DIFYQZGYXMOTEH-SSDOTTSWSA-N
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Description

“(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine” is a chemical compound with the CAS Number: 1807934-01-5 . It has a molecular weight of 240.75 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ®-1-(cyclopropylsulfonyl)piperidin-3-amine hydrochloride . The InChI Code is 1S/C8H16N2O2S.ClH/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8;/h7-8H,1-6,9H2;1H/t7-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have.

Scientific Research Applications

Synthesis and Mechanistic Studies

  • Facilitated Synthesis of Functionalized Piperidines : A study demonstrated the conversion of 1,3-dicarbonyl compounds to highly functionalized piperidines, emphasizing the role of catalysts like bromodimethylsulfonium bromide in facilitating these reactions. This process can be relevant for synthesizing structures similar to (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (Khan, Parvin, & Choudhury, 2008).

  • Novel Methodologies for H3R Ligands : Research on histamine H3 receptor (H3R) antagonists/inverse agonists, which often include structures like 3-cyclobutoxy and piperidines, highlights the exploration of novel synthetic methodologies. These studies are key in understanding the synthesis of compounds with functionalities similar to (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (Wijtmans et al., 2010).

Chemical Reactions and Polymer Synthesis

  • Oxaziridine-mediated Amination : Oxaziridine-mediated approaches for the amination of sp(3)-hybridized C-H bonds lead to the formation of complex piperidine structures. This methodology can be essential for the synthesis and structural elaboration of compounds like (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (Allen, Benkovics, Turek, & Yoon, 2009).

  • Michael Addition Polymerizations : The study of Michael addition polymerizations of trifunctional amines with diacrylamides, leading to poly(amido amine)s, can provide insights into reactions and properties that may be relevant to compounds like (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (Wang, Liu, Hu, Hong, & Pan, 2005).

Applications in Catalysis

  • Amine Catalyzed Atomic Layer Deposition : The use of amine catalysts in atomic layer deposition processes, especially for producing heterogeneous sulfonic acid catalysts, can offer insights into the potential catalytic roles of compounds like (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine (Jackson et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3R)-1-cyclopropylsulfonylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYQZGYXMOTEH-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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